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molecular formula C17H23NO2 B8480137 (4aS,8aR)-4a-(3-Methoxyphenyl)-2-methyloctahydroisoquinolin-6(2H)-one CAS No. 61528-04-9

(4aS,8aR)-4a-(3-Methoxyphenyl)-2-methyloctahydroisoquinolin-6(2H)-one

Cat. No. B8480137
M. Wt: 273.37 g/mol
InChI Key: BFKQPZKYXOYDQH-WMLDXEAASA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04189583

Procedure details

Ketal 49 (Example 31) (50 mg, 0.158 mmol) was dissolved in 2 mL of 3 N acetic acid and stirred for 4 h. Basification (pH 8.5), extraction with CHCl3 (2×5 mL), drying, and evaporation gave 29 mg (68%) of 41 as an oil. Attempted distillation resulted in decomposition and 41 failed to form a crystalline methiodide: NMR δ 7.27 (t, J=7 Hz, 1H), 6.77 (m, 3H), 5.96 (m, 1H), 3.78 (s, 3H), 2.27 (s, 3H); IR 1715, 1595, 1578 cm-1 ; mass spectrum m/e (rel intensity) 271 (100), 215 (43), 164 (48), 71 (55), 70 (41). C17H18NO2 requires 271.1572; found 271.1563.
Name
Ketal
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
41
Yield
68%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1(OC)[CH2:12][CH2:11][CH:10]2[C:5]([C:14]3[CH:19]=[CH:18][CH:17]=[C:16]([O:20][CH3:21])[CH:15]=3)([CH2:6][CH2:7][N:8]([CH3:13])[CH2:9]2)[CH2:4]1>C(O)(=O)C>[CH3:21][O:20][C:16]1[CH:15]=[C:14]([C:5]23[CH2:4][C:3](=[O:2])[CH2:12][CH2:11][CH:10]2[CH2:9][N:8]([CH3:13])[CH2:7][CH2:6]3)[CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Ketal
Quantity
50 mg
Type
reactant
Smiles
COC1(CC2(CCN(CC2CC1)C)C1=CC(=CC=C1)OC)OC
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Basification (pH 8.5), extraction with CHCl3 (2×5 mL)
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporation

Outcomes

Product
Details
Reaction Time
4 h
Name
41
Type
product
Smiles
COC=1C=C(C=CC1)C12CCN(CC2CCC(C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 29 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04189583

Procedure details

Ketal 49 (Example 31) (50 mg, 0.158 mmol) was dissolved in 2 mL of 3 N acetic acid and stirred for 4 h. Basification (pH 8.5), extraction with CHCl3 (2×5 mL), drying, and evaporation gave 29 mg (68%) of 41 as an oil. Attempted distillation resulted in decomposition and 41 failed to form a crystalline methiodide: NMR δ 7.27 (t, J=7 Hz, 1H), 6.77 (m, 3H), 5.96 (m, 1H), 3.78 (s, 3H), 2.27 (s, 3H); IR 1715, 1595, 1578 cm-1 ; mass spectrum m/e (rel intensity) 271 (100), 215 (43), 164 (48), 71 (55), 70 (41). C17H18NO2 requires 271.1572; found 271.1563.
Name
Ketal
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
41
Yield
68%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1(OC)[CH2:12][CH2:11][CH:10]2[C:5]([C:14]3[CH:19]=[CH:18][CH:17]=[C:16]([O:20][CH3:21])[CH:15]=3)([CH2:6][CH2:7][N:8]([CH3:13])[CH2:9]2)[CH2:4]1>C(O)(=O)C>[CH3:21][O:20][C:16]1[CH:15]=[C:14]([C:5]23[CH2:4][C:3](=[O:2])[CH2:12][CH2:11][CH:10]2[CH2:9][N:8]([CH3:13])[CH2:7][CH2:6]3)[CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Ketal
Quantity
50 mg
Type
reactant
Smiles
COC1(CC2(CCN(CC2CC1)C)C1=CC(=CC=C1)OC)OC
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Basification (pH 8.5), extraction with CHCl3 (2×5 mL)
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporation

Outcomes

Product
Details
Reaction Time
4 h
Name
41
Type
product
Smiles
COC=1C=C(C=CC1)C12CCN(CC2CCC(C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 29 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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